![molecular formula C7H17NSi B15072421 1-[2-(Trimethylsilyl)ethyl]aziridine CAS No. 18387-12-7](/img/structure/B15072421.png)
1-[2-(Trimethylsilyl)ethyl]aziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Trimethylsilyl)ethyl]aziridine is an organic compound that features a three-membered aziridine ring attached to a trimethylsilyl group via an ethyl linker. Aziridines are known for their high strain energy due to the small ring size, which makes them highly reactive and useful in various chemical transformations .
Preparation Methods
The synthesis of 1-[2-(Trimethylsilyl)ethyl]aziridine typically involves the reaction of trimethylsilyldiazomethane with N-sulfonyl imines. This reaction provides aziridines in good yields and high cis stereoselectivities . The silyl group can be substituted by treatment with a fluoride source and electrophiles again with high selectivity . Industrial production methods often involve the use of oxide catalysts and high temperatures to effect the dehydration of aminoethanol .
Chemical Reactions Analysis
1-[2-(Trimethylsilyl)ethyl]aziridine undergoes various types of chemical reactions, including:
Nucleophilic Ring-Opening Reactions: These reactions are significant for synthesizing nitrogen-containing biologically active molecules.
Common reagents and conditions used in these reactions include protic or Lewis acids, which activate the aziridine ring, leading to the formation of aziridinium ions that react with nucleophiles . Major products formed from these reactions include tetrahydroisoquinolines, pyrroles, pyrrolidines, imidazolines, oxazolidines, and azlactones .
Scientific Research Applications
1-[2-(Trimethylsilyl)ethyl]aziridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-(Trimethylsilyl)ethyl]aziridine involves the nucleophilic addition of a tertiary amine within the polymer to an aziridinium ion, resulting in the formation of an unreactive quaternary amine . The aziridine ring can also be activated with protic or Lewis acids, leading to the formation of aziridinium ions that react with nucleophiles .
Comparison with Similar Compounds
1-[2-(Trimethylsilyl)ethyl]aziridine is unique due to its trimethylsilyl group, which provides additional stability and reactivity. Similar compounds include:
Aziridine (ethylene imine): The parent compound with a molecular formula of C2H4NH.
Mitomycin C: An aziridine used as a chemotherapeutic agent.
Porfiromycin and Azinomycin B: Other aziridine-containing drugs with antitumor activity.
These compounds share the aziridine functional group but differ in their specific substituents and applications.
Properties
CAS No. |
18387-12-7 |
|---|---|
Molecular Formula |
C7H17NSi |
Molecular Weight |
143.30 g/mol |
IUPAC Name |
2-(aziridin-1-yl)ethyl-trimethylsilane |
InChI |
InChI=1S/C7H17NSi/c1-9(2,3)7-6-8-4-5-8/h4-7H2,1-3H3 |
InChI Key |
QJMJIBICTSDNAB-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCN1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7H-pyrrolo[2,3-d]pyrimidin-6-ylmethanamine](/img/structure/B15072360.png)
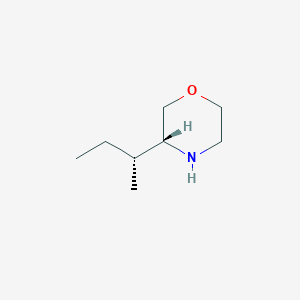
![(R)-3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol](/img/structure/B15072385.png)

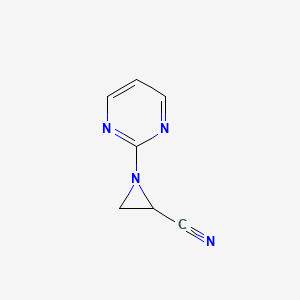
![5-Methyl-5-azaspiro[2.3]hexane-1-carboxylic acid](/img/structure/B15072395.png)
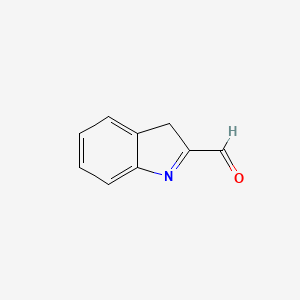

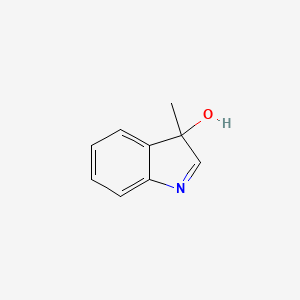
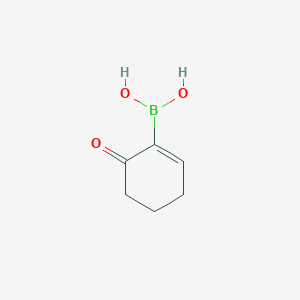
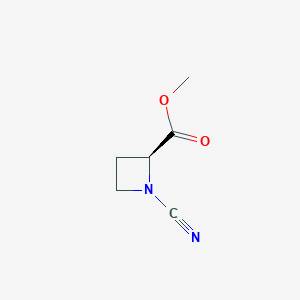

![2-Ethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B15072426.png)
